2-Morpholin-4-yl-propionic acid hydrochloride

Vue d'ensemble

Description

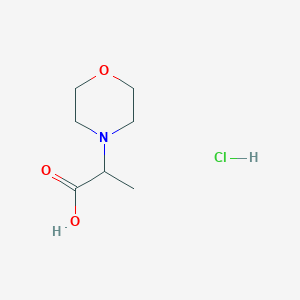

2-Morpholin-4-yl-propionic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO3. It is a derivative of propionic acid, where the hydrogen atom on the second carbon is replaced by a morpholine ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-propionic acid hydrochloride typically involves the reaction of morpholine with an appropriate propionic acid derivative. One common method is the reaction of morpholine with 2-bromo-propionic acid esters in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .

Analyse Des Réactions Chimiques

Types of Reactions

2-Morpholin-4-yl-propionic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound exhibits notable biological activity, particularly in the context of enzyme inhibition and receptor modulation. Research suggests that it may influence various biological pathways and has potential therapeutic implications for neurological disorders.

Enzyme Inhibition

Studies have indicated that 2-morpholin-4-yl-propionic acid hydrochloride can inhibit specific enzymes linked to neurological functions. For instance, it has been explored as a potential inhibitor of γ-secretase, an enzyme implicated in Alzheimer's disease pathology .

Receptor Modulation

The compound's interaction with various receptors has been documented, including:

- Dopamine D4 Receptor : Potential antagonistic effects could make it useful in treating psychiatric disorders.

- Adenosine A1 Receptor : Modulation of this receptor may have implications for cardiovascular health .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique morpholine structure allows it to participate in various chemical reactions, leading to the formation of complex molecules.

Synthetic Applications

The compound is utilized in the synthesis of biologically active compounds, including:

- G-Secretase Inhibitors : Important for developing treatments for neurodegenerative diseases.

- Antagonists for Human Vanilloid Receptors : Useful in pain management therapies .

Case Studies

Several studies have highlighted the compound's effectiveness in specific applications:

Mécanisme D'action

The mechanism of action of 2-Morpholin-4-yl-propionic acid hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and proteins, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, making the compound useful in research related to enzyme inhibition and protein function .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Morpholinoacetic acid hydrochloride

- Morpholin-4-yl-acetic acid

- 2-Morpholin-4-ylpropanohydrazide dihydrochloride

- 3-Isoxazolidin-2-ylpropanoic acid hydrochloride

- 4-Morpholin-4-ylbutanoic acid

Uniqueness

2-Morpholin-4-yl-propionic acid hydrochloride is unique due to its specific structure, which combines the properties of propionic acid and morpholine. This unique structure allows it to interact with a wide range of molecular targets, making it versatile in various research applications .

Activité Biologique

Overview

2-Morpholin-4-yl-propionic acid hydrochloride, a compound with significant biological activity, is recognized for its unique structural characteristics and potential therapeutic applications. This compound, particularly in its chiral forms (R and S), has been studied extensively for its interactions with various biological systems, including enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The compound features a morpholine ring, which contributes to its biological properties. The general formula for this compound is with a molecular weight of approximately 195.64 g/mol. Its synthesis involves various chemical reactions, including oxidation and reduction processes that yield different derivatives.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, affecting metabolic pathways and cellular functions.

- Receptor Modulation : It interacts with various receptors, influencing signal transduction pathways that are crucial for cellular communication.

Biological Activities

- Neuroprotective Effects : Research indicates that the compound may have neuroprotective properties, making it a candidate for treating neurological disorders.

- Anti-inflammatory Properties : It has been investigated for its potential to reduce inflammation, which is beneficial in treating conditions such as arthritis and other inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer effects by modulating pathways involved in cell proliferation and apoptosis.

Case Studies and Experimental Data

Several studies have documented the pharmacological effects of this compound:

| Study | Objective | Findings |

|---|---|---|

| Chou et al. (2007) | Investigate enzyme interactions | Identified significant inhibition of PTGR2 enzyme activity with an IC50 value of 79 μM. |

| Abdelmawla et al. (2011) | Assess therapeutic potential | Demonstrated neuroprotective effects in mouse models, supporting its use in neurological therapies. |

| Wu et al. (2008) | Evaluate anti-inflammatory properties | Showed reduction in inflammatory markers in vitro, indicating potential for treating chronic inflammation. |

Comparative Analysis

The biological activities of this compound can be compared to similar compounds:

| Compound | Biological Activity | Key Differences |

|---|---|---|

| (R)-2-Morpholin-4-yl-propionic acid hydrochloride | Enzyme inhibition, receptor modulation | Unique chiral configuration enhances specific interactions. |

| (S)-2-Morpholin-4-yl-propionic acid hydrochloride | Similar activities but varied potency | Different stereochemistry may lead to distinct pharmacological profiles. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Morpholin-4-yl-propionic acid hydrochloride, and how can reaction conditions be optimized for yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting morpholine with chloroacetic acid derivatives under controlled pH and temperature. For instance, morpholine reacts with chloroacetyl chloride in the presence of sodium hydroxide to form intermediates, followed by hydrochlorination to yield the final product . Optimization includes monitoring reaction time (e.g., 6–12 hours), maintaining anhydrous conditions, and using catalysts like triethylamine to enhance efficiency. Yield improvements (>80%) are achieved via recrystallization from ethanol/water mixtures.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : - and -NMR confirm molecular structure, with morpholine protons resonating at δ 3.6–3.8 ppm and propionic acid carbons at δ 35–45 ppm.

- HPLC : Reverse-phase chromatography (C18 column, 0.03 M phosphate buffer:methanol = 70:30, UV detection at 207 nm) assesses purity (>95%) and identifies impurities .

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak at m/z 194.1 (free base) and 230.5 (hydrochloride form) .

Q. How is purity assessed, and what thresholds are acceptable for pharmacological studies?

- Methodology : Purity is quantified via HPLC with calibration curves (linear range: 1–10 µg/mL, r ≥ 0.9999). Acceptance criteria for in vitro studies require ≥95% purity, while in vivo applications demand ≥98% to minimize off-target effects .

Advanced Research Questions

Q. What strategies are effective for identifying and quantifying trace impurities in this compound?

- Methodology : Impurity profiling employs hyphenated techniques like LC-MS/MS and GC-MS. For example, LC-MS/MS with a C18 column (0.1% formic acid:acetonitrile gradient) identifies morpholine-related byproducts (e.g., N-methylmorpholine, m/z 116.1). Quantification uses spiked reference standards (e.g., 0.1–1% impurity thresholds) .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) reveal hydrolysis of the morpholine ring under acidic conditions, forming propionic acid and morpholine oxides. Degradation is minimized by storing the hydrochloride salt in airtight, desiccated containers at 2–8°C .

Q. How can contradictory analytical data (e.g., HPLC vs. spectrophotometry) be resolved during quality control?

- Methodology : Cross-validate methods using standard reference materials. For instance, discrepancies in UV spectrophotometry (e.g., λmax shifts due to pH variations) are resolved by harmonizing solvent systems with HPLC conditions (e.g., pH 7.0 buffer) .

Q. What experimental designs are recommended for studying the compound’s biological activity while minimizing interference from residual solvents?

- Methodology : Use orthogonal purification (e.g., column chromatography followed by lyophilization) to remove solvents like ethanol or DCM. In vitro assays (e.g., enzyme inhibition) include solvent-only controls to isolate compound-specific effects .

Q. How can reaction pathways be optimized to reduce byproduct formation during large-scale synthesis?

- Methodology : Employ DoE (Design of Experiments) to optimize parameters like temperature (40–60°C), stoichiometry (1:1.2 molar ratio of morpholine:chloroacetyl chloride), and solvent polarity (e.g., THF vs. DMF). Continuous flow reactors reduce side reactions (e.g., dimerization) by improving mixing efficiency .

Propriétés

IUPAC Name |

2-morpholin-4-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-6(7(9)10)8-2-4-11-5-3-8;/h6H,2-5H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEGDUIFZVBHQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCOCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161907-45-5 | |

| Record name | 2-(morpholin-4-yl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.